molecular formula C10H8F3NO B1433237 4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile CAS No. 1431329-59-7

4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile

Cat. No. B1433237
CAS RN: 1431329-59-7
M. Wt: 215.17 g/mol
InChI Key: ONVJFWUMMAUFAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile is a chemical compound with the CAS Number: 1431329-59-7 . It has a molecular weight of 215.17 . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 4-methoxy-3-methyl-5-(trifluoromethyl)benzonitrile . The InChI code is 1S/C10H8F3NO/c1-6-3-7(5-14)4-8(9(6)15-2)10(11,12)13/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature .

Scientific Research Applications

Photochemical Reactions and Heterocycle Synthesis

4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile has been studied in the context of photochemical reactions. For instance, irradiation of 3-phenyl-2H-azirines in the presence of carboxylate esters yields 5-alkoxy-3-oxazolines, which can be transformed into 5-methoxy-3-oxazolines, a class of heterocyclic compounds. This transformation involves regiospecific addition of the ester carbonyl group to a benzonitrile-methylide 'dipole' derived from azirines (Gilgen, Hansen, Heimgartner, Sieber, Uebelhart, Schmid, Schönholzer, & Oberhänsli, 1975).

Intramolecular Charge Transfer Studies

The compound has also been involved in studies related to intramolecular charge transfer. Specifically, research on trans-4-(N-arylamino)stilbene derivatives, where the substituents in the N-aryl group (including trifluoromethyl) significantly influence the formation of twisted intramolecular charge transfer states, contributing to the understanding of the photochemical behavior of these compounds in various solvents (Yang, Liau, Wang, & Hwang, 2004).

Electrolyte Additive in Lithium-Ion Batteries

4-(Trifluoromethyl)-benzonitrile, a related compound, has been used as a novel electrolyte additive for high-voltage lithium-ion batteries. It significantly improves the cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes, indicating its potential utility in enhancing the performance and longevity of these batteries (Huang, Xing, Wang, Xu, Li, Xie, & Xia, 2014).

Chemical Synthesis and Ligand Formation

The compound is also relevant in the synthesis of highly substituted ligands. For instance, reactions involving 3-methoxycarbonyl-2-methyl-substituted 4-oxo-4H-chromones with N-methylhydrazine lead to the formation of pyrazole ligands, which can be complexed with metals like platinum(II) and palladium(II). This showcases its role in creating complex structures for potential applications in catalysis and material science (Budzisz, Małecka, & Nawrot, 2004).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-methoxy-3-methyl-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c1-6-3-7(5-14)4-8(9(6)15-2)10(11,12)13/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVJFWUMMAUFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile
Reactant of Route 6
4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.